molecular formula C15H12FN5 B2939696 4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305852-99-7

4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Número de catálogo: B2939696
Número CAS: 305852-99-7
Peso molecular: 281.294
Clave InChI: UMUNIZJNDXHOFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound combining benzimidazole and 1,3,5-triazine pharmacophores. These derivatives are synthesized via cyclocondensation reactions, such as between 2-guanidinobenzimidazole and substituted benzaldehydes . The compound’s structure allows for annular prototropic tautomerism, with predominant 3,4-dihydro forms in DMSO solutions .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNIZJNDXHOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₂FN₅
Molecular Weight281.29 g/mol
LogP2.777
LogD1.242
Polar Surface Area56.3 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antineoplastic agent , antiparasitic agent , and neuroprotective compound .

  • Antineoplastic Activity : Research indicates that derivatives of triazino-benzimidazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine have shown effectiveness against lung and breast cancer cells in vitro .
  • Neuroprotective Effects : This compound has demonstrated neuroprotective properties by acting as an antagonist at A(2A) adenosine receptors. In vitro studies have shown that it can enhance cell viability in dopaminergic cell lines exposed to neurotoxins .
  • Antiparasitic Activity : The compound's structural analogs have been tested for their efficacy against Trichinella spiralis larvae, showing higher effectiveness compared to traditional treatments like albendazole .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various triazino-benzimidazole derivatives against several cancer cell lines. The results showed that compounds similar to 4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine had IC50 values in the micromolar range against MCF-7 and AR-230 cell lines .

Study 2: Neuroprotection Against Neurotoxins

In a neuroprotection study using SH-SY5Y neuroblastoma cells, the compound was shown to significantly reduce cell death induced by MPP+ and methamphetamine. The protective effect was confirmed through trypan blue exclusion assays and cytological staining techniques .

Study 3: Antiparasitic Efficacy

Research focusing on the anti-trichinellosis activity of triazino-benzimidazole derivatives highlighted that certain compounds exhibited a larvicidal effect exceeding 50% at concentrations of 50 µg/mL after 24 hours of incubation . This suggests potential for developing new antiparasitic therapies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly influences electronic properties, synthesis efficiency, and bioactivity. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities
4-(4-Fluorophenyl)-...-2-amine (Target) -F (para) C₁₅H₁₂FN₅ 281.29 Potential DHFR inhibition; tautomerism
4-(3-Fluorophenyl)-...-2-amine (3e) -F (meta) C₁₅H₁₂FN₅ 281.29 75% synthesis yield; moderate antinematodal
4-(4-Hydroxyphenyl)-...-2-amine (3c) -OH (para) C₁₅H₁₃N₅O 279.30 88% yield; 56% efficacy vs. Trichinella
4-(4-Chlorophenyl)-...-2-amine -Cl (para) C₁₅H₁₂ClN₅ 297.75 Discontinued; stability concerns
4-(2-Chloro-5-nitrophenyl)-...-2-amine -Cl, -NO₂ (ortho, meta) C₁₅H₁₁ClN₆O₂ 350.74 High electron-withdrawing effects; unknown activity

Key Observations:

  • Electron-withdrawing groups (F, Cl, NO₂): Enhance electrophilicity but may reduce antinematodal efficacy. For example, 4-(3-Fluorophenyl) (3e) showed lower activity than hydroxylated analogs .
  • Electron-donating groups (OH): The 4-hydroxyphenyl derivative (3c) exhibited the highest antinematodal activity (56% efficacy), suggesting that polar substituents improve target interactions .
  • Substituent position: Para-substituted derivatives generally show higher synthetic yields and bioactivity than meta or ortho isomers .

Tautomerism and Solvent Effects

The compound exists in equilibrium between 3,4-dihydro, 1,4-dihydro, and 4,10-dihydro tautomers. NMR studies confirm the 3,4-dihydro form predominates in DMSO, which may enhance solubility and binding to hydrophobic enzyme pockets . In contrast, chloro or nitro-substituted analogs exhibit reduced stability, leading to discontinuation in commercial catalogs .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?

The compound is synthesized via condensation reactions. A general method involves refluxing 2-guanidinobenzimidazole derivatives with substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in a polar solvent (e.g., ethanol or DMF) under acidic conditions (e.g., glacial acetic acid or HCl). For example, heating at 80–100°C for 4–6 hours yields the triazino-benzimidazole core, followed by recrystallization for purification . Optimization of stoichiometry and solvent choice can improve yields.

Q. Which analytical techniques are critical for characterizing this compound’s molecular structure?

  • X-ray crystallography : Resolves crystallographic disorder in the fluorophenyl group and confirms hydrogen-bonding patterns (e.g., N–H⋯Cl interactions) .
  • NMR spectroscopy : Assigns signals for the fluorophenyl proton environment (e.g., para-substituted fluorine at ~7.2–7.6 ppm) and the triazino-benzimidazole core.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How can researchers screen this compound for preliminary biological activity?

  • Enzyme inhibition assays : Test dihydrofolate reductase (DHFR) inhibition, as triazino-benzimidazoles are known DHFR inhibitors .
  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria or fungi, given structural similarities to bioactive triazole derivatives .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
  • Catalytic acid screening : Test trifluoroacetic acid or p-toluenesulfonic acid instead of HCl to reduce side reactions .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) instead of recrystallization for complex mixtures .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OMe, NH₂) groups on the fluorophenyl ring to assess electronic effects on DHFR binding .
  • Docking studies : Use AutoDock Vina to model interactions with DHFR’s active site (e.g., hydrogen bonds with Asp27 or hydrophobic contacts with Phe31) .

Q. How can solubility limitations in biological assays be overcome?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
  • Salt formation : React the free amine with HCl or citric acid to improve aqueous solubility .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Disorder modeling : Refine split positions for the fluorophenyl ring using restraints (e.g., C–C distances fixed at 1.39 Å) and occupancy ratios (e.g., 55:45) .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯N) to explain packing motifs .

Q. How can mechanistic studies elucidate its mode of action?

  • Kinetic assays : Measure DHFR inhibition constants (Ki) using UV-Vis spectroscopy with dihydrofolate as a substrate .
  • Cellular assays : Quantify thymidylate synthase activity in cancer cell lines (e.g., HeLa) to confirm downstream folate pathway disruption .

Q. What experimental designs assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or pH extremes (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability assays : Incubate with rat plasma (37°C, 24 hrs) and quantify parent compound using LC-MS .

Q. How can computational modeling guide derivative design?

  • Molecular dynamics (MD) simulations : Simulate binding to DHFR over 100 ns to identify stable conformations and critical residues .
  • ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.